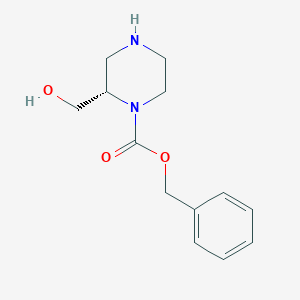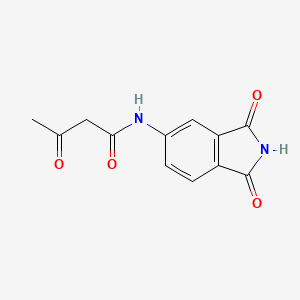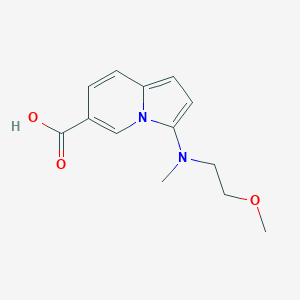
3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid is a complex organic compound that belongs to the indolizine family. . This compound is characterized by the presence of a carboxylic acid group at the 6-position of the indolizine ring and a 3-substituent consisting of a 2-methoxyethyl and methylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide to form the indolizine core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches has been explored to achieve efficient synthesis of indolizine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
. Some of its notable applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and functional dyes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mécanisme D'action
The mechanism of action of 3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indolizine derivatives: Compounds with similar indolizine core structures but different substituents, leading to varied biological and chemical properties.
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
3-[2-methoxyethyl(methyl)amino]indolizine-6-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-14(7-8-18-2)12-6-5-11-4-3-10(13(16)17)9-15(11)12/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
Clé InChI |
KJUTYPKQHDOEBX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC)C1=CC=C2N1C=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
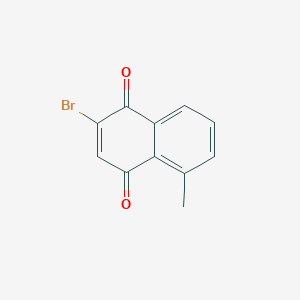

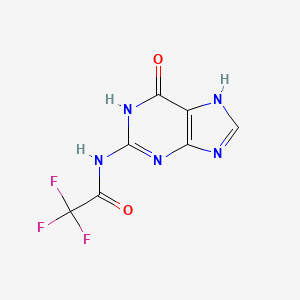
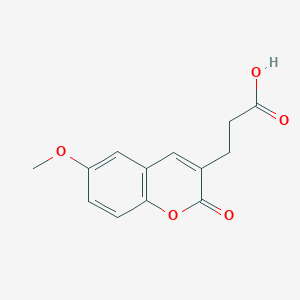
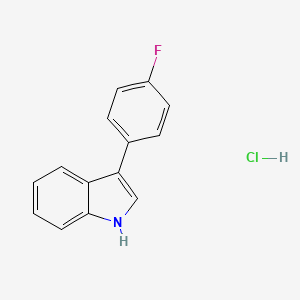

![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)

